molecular formula C15H17N7O2 B6687417 2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B6687417
M. Wt: 327.34 g/mol
InChI Key: BVVKGGXLHWWPQA-LBPRGKRZSA-N
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Description

2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound characterized by a unique structure that incorporates elements from multiple organic functional groups, including triazoles and pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: : Synthesis of the intermediate compounds such as triazolylmethylpyrrolidine using reagents like azides and alkynes.

  • Step 2: : Cyclization of the intermediate to form the triazolopyridine core, usually catalyzed by metals like copper or palladium.

  • Step 3: : Further functionalization through oxidation or other chemical modifications to incorporate the oxo and other substituents.

Industrial Production Methods:

  • Large-Scale Synthesis: : Often involves continuous flow chemistry to maintain consistent reaction conditions and higher yields.

  • Purification: : Techniques like crystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound undergoes oxidative transformations, often leading to the formation of more complex oxo-derivatives.

  • Reduction: : Can be reduced under specific conditions to modify functional groups, potentially altering its reactivity and properties.

Common Reagents and Conditions:

  • Oxidizing Agents: : Such as permanganates or peroxides.

  • Reducing Agents: : Like lithium aluminum hydride or hydrogenation catalysts.

  • Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

  • Oxidized Derivatives: : Compounds with enhanced electrophilic properties.

  • Reduced Analogues: : Compounds with modified chemical stability.

  • Substituted Variants: : Molecules with varied functional groups, potentially leading to new applications.

Scientific Research Applications

This compound finds significant application across various fields due to its unique structural features:

  • Chemistry: : As a building block in the synthesis of more complex organic molecules.

  • Biology: : Potential use in the study of enzyme interactions and protein binding due to its specific functional groups.

  • Medicine: : Investigated for its potential in drug design, particularly in targeting enzymes and receptors.

  • Industry: : Used in material science for the development of novel polymers and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving:

  • Binding: : To enzymes or receptors, altering their activity.

  • Pathways Involved: : Includes various biochemical pathways where the compound may inhibit or activate specific enzymes or proteins.

Comparison with Similar Compounds

When compared to other triazole and pyridine derivatives, 2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its:

  • Unique Structural Features: : Combines multiple functional groups, making it versatile in reactions and applications.

  • Reactivity: : Enhanced due to the presence of triazole and pyridine rings.

  • Applications: : Broad applications spanning from chemistry and biology to medicine and industry.

Similar Compounds

  • 1,2,4-Triazole derivatives.

  • Pyrrolidine-based compounds.

  • Other triazolopyridine structures.

This compound is a prime example of a compound whose multi-faceted structure lends itself to a wide range of scientific pursuits.

Properties

IUPAC Name

2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c23-14(11-22-15(24)21-7-2-1-5-13(21)17-22)20-8-3-4-12(20)10-19-9-6-16-18-19/h1-2,5-7,9,12H,3-4,8,10-11H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVKGGXLHWWPQA-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C(=O)N3C=CC=CC3=N2)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN2C(=O)N3C=CC=CC3=N2)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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